

Spectroscopic Analysis of 4-Hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyphenylboronic acid
pinacol ester

Cat. No.: B1333624

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxyphenylboronic acid pinacol ester** (CAS No. 269409-70-3). This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and is also explored for its potential in developing responsive materials.^[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Hydroxyphenylboronic acid pinacol ester**, based on available experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.65	Doublet	2H	Ar-H (ortho to Boron)
~6.80	Doublet	2H	Ar-H (meta to Boron)
~4.90	Singlet	1H	Ar-OH
1.33	Singlet	12H	$-\text{C}(\text{CH}_3)_2$

Note: The ^1H NMR spectrum is consistent with the structure of **4-Hydroxyphenylboronic acid pinacol ester**. The exact chemical shifts can vary slightly depending on the solvent and concentration.

^{13}C NMR (Carbon-13 NMR):

No direct experimental ^{13}C NMR data for **4-Hydroxyphenylboronic acid pinacol ester** was found in the public domain. The following are estimated chemical shifts based on the analysis of the closely related compound, 4-methoxyphenylboronic acid pinacol ester, and general principles of NMR spectroscopy.

Chemical Shift (δ) ppm	Assignment
~158	C-OH (ipso)
~137	C-H (ortho to Boron)
~115	C-H (meta to Boron)
~125	C-B (ipso, often weak or not observed)
~84	$-\text{C}(\text{CH}_3)_2$
~25	$-\text{C}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Broad, Strong	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Strong	Aliphatic C-H stretch
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1360	Strong	B-O stretch
~1270	Strong	C-O stretch (phenolic)
~1140	Strong	C-O stretch (pinacol)
~850	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

m/z	Interpretation
220.13	[M] ⁺ (Molecular Ion)
205.11	[M - CH ₃] ⁺
163.09	[M - C(CH ₃) ₃] ⁺
136.08	[M - OC(CH ₃) ₂ C(CH ₃) ₂ O] ⁺
94.04	[C ₆ H ₅ OH] ⁺

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for phenylboronic acid pinacol esters.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **4-Hydroxyphenylboronic acid pinacol ester** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

^1H NMR Spectroscopy Protocol:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16-64
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

^{13}C NMR Spectroscopy Protocol:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Proton-decoupled experiment
- Number of Scans: 1024-4096
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 200 ppm
- Reference: CDCl_3 at 77.16 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Spectroscopy Protocol:

- Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent, often with the addition of a small amount of formic acid to promote ionization.[2]

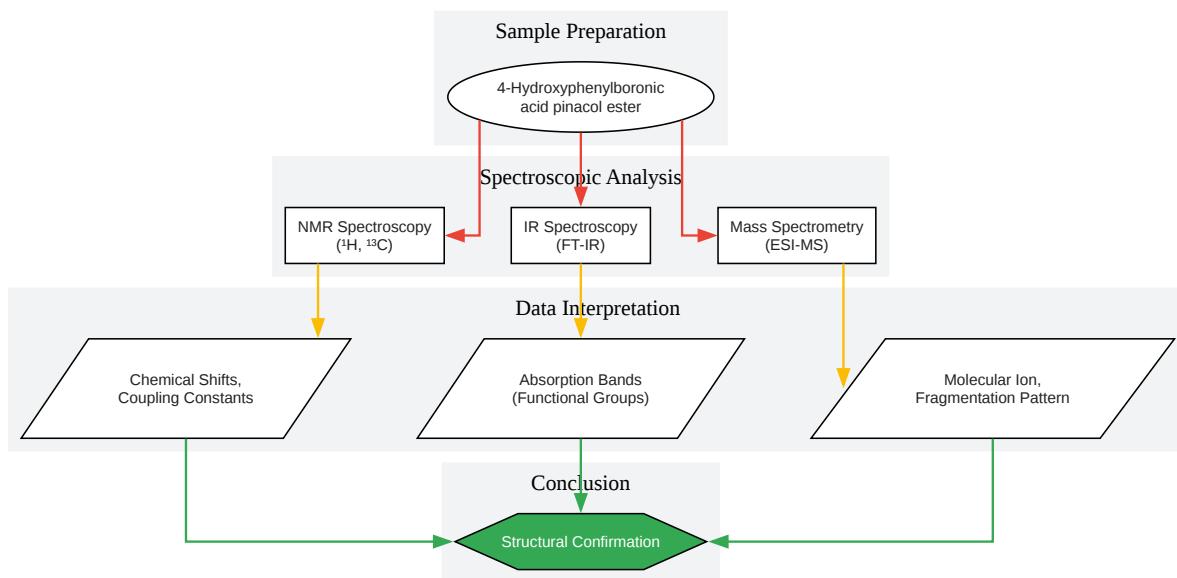
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:

- Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

- Mass Range: m/z 50-500

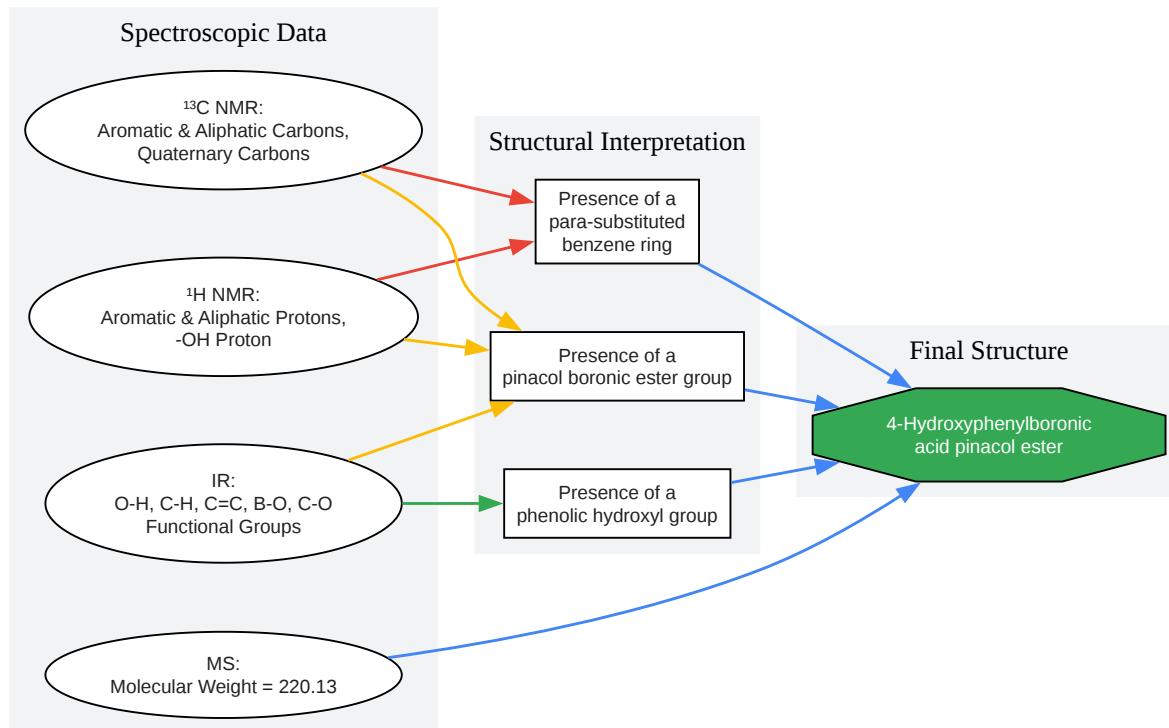
Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of structure elucidation.



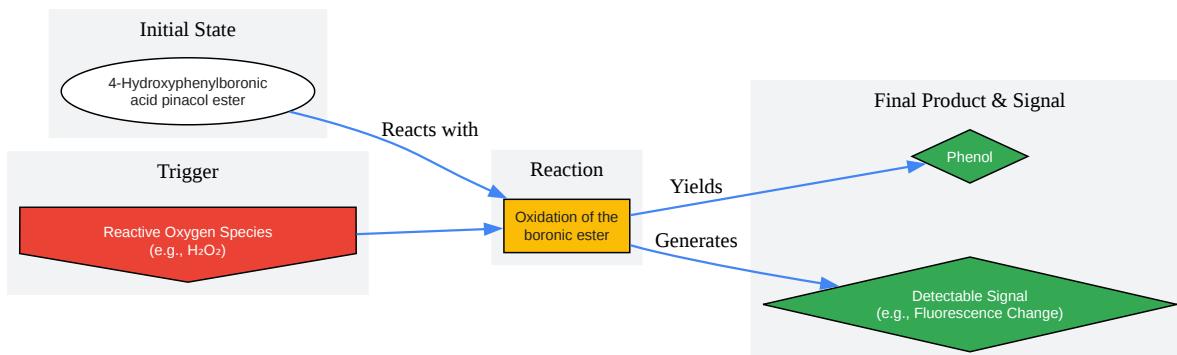
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General workflow for the spectroscopic analysis of a chemical compound.



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Logical workflow for the elucidation of the structure from spectroscopic data.



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Proposed mechanism for ROS sensing using a phenylboronic acid pinacol ester.

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References

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